![molecular formula C9H7N5 B7809935 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 56984-56-6](/img/structure/B7809935.png)
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Overview
Description
1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrazolo group fused to a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be synthesized through several methods, including the condensation of appropriate precursors under specific reaction conditions. One common approach involves the cyclization of 3-amino-1H-pyrazole derivatives with quinoxaline derivatives in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-b]quinoxalin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1H-Pyrazolo[3,4-b]quinoxalin-3-amine exhibits several notable biological activities:
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its derivatives have shown promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell functions.
- Enzyme Inhibition : this compound acts as an inhibitor of certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies. For instance, it has been identified as a Cdk1/5 inhibitor, which is crucial for cell cycle regulation .
Applications in Drug Development
The compound serves as a scaffold for the synthesis of novel therapeutic agents. Various derivatives of this compound have been synthesized and evaluated for their pharmacological properties:
Fluorescent Probes
The unique structure of this compound also allows it to be utilized in the development of fluorescent probes. These probes are essential for biological imaging and tracking cellular processes:
- Fluorescent Properties : Derivatives of this compound can be engineered to exhibit specific fluorescence characteristics, enabling their use in live-cell imaging studies. This application is particularly useful in understanding cellular dynamics and drug interactions at the molecular level .
Case Studies
Several studies have documented the synthesis and application of this compound in various contexts:
- Anticancer Studies : A study demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The research highlighted the importance of structural modifications in enhancing anticancer efficacy .
- Antimicrobial Research : Another investigation focused on the synthesis of new derivatives with enhanced antimicrobial activity against resistant strains of bacteria. The results indicated that specific modifications to the pyrazoloquinoxaline structure improved activity against Gram-positive bacteria .
Mechanism of Action
The mechanism by which 1H-Pyrazolo[3,4-b]quinoxalin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinases (Cdks), which are key regulators of cell cycle progression. By inhibiting these enzymes, the compound can potentially disrupt cancer cell growth and proliferation.
Comparison with Similar Compounds
Pyrazolo[3,4-b]quinoline derivatives
Benzo[b][1,8]naphthyridine derivatives
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Biological Activity
1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse range of biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique fused bicyclic structure composed of a pyrazole and a quinoxaline moiety. The presence of an amine group at the 3-position enhances its reactivity and biological potential.
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | |
Structural Features | Fused pyrazole and quinoxaline rings with an amine group |
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Condensation Reactions : Involves the reaction between 3-amino-1H-pyrazole and substituted isatin derivatives.
- Friedländer Condensation : A classical method for synthesizing quinoxalines that can be adapted for pyrazoloquinoxaline derivatives.
- Microwave-Assisted Synthesis : Offers improved yields and reduced reaction times compared to traditional methods.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
Antimicrobial Activity : Studies have shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Antitumor Activity : Some derivatives have been reported to inhibit kinases involved in cell signaling pathways, suggesting potential applications in cancer therapy. They may also interact with DNA, contributing to their antitumor effects .
Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as PARP1, which is relevant in cancer treatment strategies .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Properties : A study demonstrated that derivatives showed potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis .
- Fluorescent Probes : The compound has been explored as a fluorescent probe due to its photophysical properties, which could be utilized in biological imaging applications .
Comparative Analysis with Related Compounds
The following table summarizes the similarities and differences between this compound and related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Pyrazolo[3,4-g]quinoxaline | Similar structure without amine | Antitumor and antimicrobial |
1H-Pyrazolo[4,3-b]quinoline | Different ring fusion | Potentially similar activities |
Quinoxaline derivatives | Quinoxaline core | Broad spectrum of biological activity |
Properties
IUPAC Name |
2H-pyrazolo[4,3-b]quinoxalin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHVZCLBMTZRQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(NN=C3N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289030 | |
Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56984-56-6 | |
Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56984-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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